Cas no 2287285-49-6 (tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate)
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
- 2287285-49-6
- EN300-6749723
-
- Inchi: 1S/C17H23BrN4O2/c1-11-8-14-15(9-13(11)18)22(20-19-14)10-12-6-5-7-21(12)16(23)24-17(2,3)4/h8-9,12H,5-7,10H2,1-4H3
- InChI Key: YOTAIRRETWGHKR-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC2=C(C=1)N(CC1CCCN1C(=O)OC(C)(C)C)N=N2
Computed Properties
- Exact Mass: 394.10044g/mol
- Monoisotopic Mass: 394.10044g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 60.2Ų
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749723-0.05g |
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287285-49-6 | 0.05g |
$851.0 | 2023-05-30 | ||
| Enamine | EN300-6749723-0.1g |
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287285-49-6 | 0.1g |
$892.0 | 2023-05-30 | ||
| Enamine | EN300-6749723-0.25g |
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287285-49-6 | 0.25g |
$933.0 | 2023-05-30 | ||
| Enamine | EN300-6749723-0.5g |
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287285-49-6 | 0.5g |
$974.0 | 2023-05-30 | ||
| Enamine | EN300-6749723-1.0g |
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287285-49-6 | 1g |
$1014.0 | 2023-05-30 | ||
| Enamine | EN300-6749723-2.5g |
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287285-49-6 | 2.5g |
$1988.0 | 2023-05-30 | ||
| Enamine | EN300-6749723-5.0g |
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287285-49-6 | 5g |
$2940.0 | 2023-05-30 | ||
| Enamine | EN300-6749723-10.0g |
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
2287285-49-6 | 10g |
$4360.0 | 2023-05-30 |
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
Introduction to Tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate (CAS No. 2287285-49-6)
Tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 2287285-49-6, represents a fusion of heterocyclic chemistry and functional group diversity, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate incorporates several key features that contribute to its potential biological activity. The presence of a pyrrolidine ring is particularly noteworthy, as this motif is frequently encountered in bioactive molecules and has been implicated in various pharmacological interactions. Additionally, the benzotriazole moiety, characterized by its bromo and methyl substituents, introduces additional layers of complexity that may influence the compound's reactivity and binding affinity.
In recent years, there has been a surge in interest regarding the development of novel heterocyclic compounds for therapeutic applications. The benzotriazole scaffold, in particular, has shown promise in various pharmacological contexts due to its ability to modulate biological pathways through multiple mechanisms. The incorporation of a bromo substituent into the benzotriazole ring enhances its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors. Furthermore, the methyl group at the 5-position adds another dimension of functionalization, allowing for further derivatization and optimization.
The tert-butyl ester group at the carboxylate position of the pyrrolidine ring serves multiple purposes. On one hand, it provides stability to the molecule by protecting the carboxylic acid functionality from unwanted reactions. On the other hand, it can be readily hydrolyzed under specific conditions to release the free carboxylic acid, which may be advantageous for certain biological assays or formulations. This dual functionality makes tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate a versatile building block for medicinal chemists.
Recent advancements in computational chemistry have enabled more efficient screening and design of novel compounds like this one. Through molecular docking studies and virtual screening techniques, researchers can predict potential interactions between tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate and target proteins with high accuracy. These computational methods have accelerated the drug discovery process by allowing for rapid evaluation of large libraries of compounds without the need for extensive experimental testing.
The synthesis of such complex molecules often presents significant challenges due to their intricate structures. However, modern synthetic methodologies have made considerable progress in addressing these challenges. Techniques such as multi-step organic synthesis combined with purification methods like high-performance liquid chromatography (HPLC) have enabled chemists to produce high-purity samples of these compounds for further study. Additionally, advances in catalytic processes have streamlined many synthetic routes, reducing reaction times and improving yields.
In the context of pharmaceutical research, tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-y l)methyl]pyrrolidine -1-carboxylate holds promise as a lead compound for developing new therapeutics. Its unique structural features suggest potential applications in areas such as anti-inflammatory agents or antimicrobial agents. While specific biological activities have not yet been fully elucidated, preliminary studies suggest that this compound may exhibit interesting pharmacological properties worthy of further investigation.
The benzotriazole moiety is known to exhibit various biological activities depending on its substitution pattern. In particular, brominated benzotriazoles have been reported to possess antiviral and anticancer properties. The presence of both bromo and methyl groups in this compound may enhance its binding affinity to biological targets while also influencing its metabolic stability. These factors make it an attractive candidate for further exploration in drug discovery programs.
As research continues to uncover new therapeutic targets and mechanisms of action, compounds like tert-butyl 2-[ (6-bromo -5-methyl -1H -1 ,2 ,3 -benzoti ra zol -1 -y l)methyl]pyrrolidine - 1 -carbox ylate will play an increasingly important role in developing next-generation pharmaceuticals. The combination of structural complexity and functional diversity makes this molecule a valuable asset in the quest for novel therapeutics that can address unmet medical needs.
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